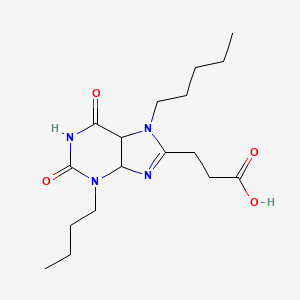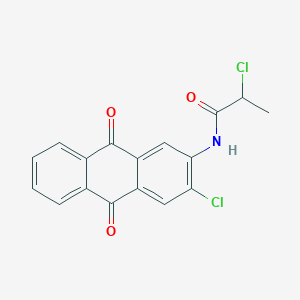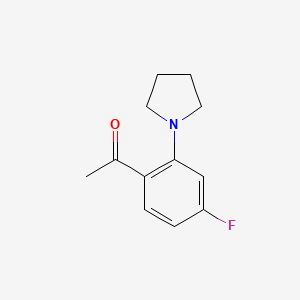![molecular formula C15H22N4O5 B3429414 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid CAS No. 743444-29-3](/img/structure/B3429414.png)
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid
Overview
Description
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid is a chemical compound that belongs to the class of purine derivatives. These compounds are known for their broad spectrum of biological activities and applications. Purine derivatives have been extensively studied due to their roles in medicinal chemistry, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the use of purine precursors and various reagents under controlled conditions. The synthetic route typically starts with the functionalization of a purine nucleus, followed by the introduction of the methoxyethyl and methylpropyl groups. The final steps involve the attachment of the propanoic acid moiety through esterification or amidation reactions. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. High-throughput methods and automated synthesis platforms can also be employed to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions including oxidation, reduction, substitution, and addition reactions. Due to the presence of functional groups like methoxyethyl, methylpropyl, and propanoic acid, it shows reactivity towards electrophiles and nucleophiles.
Common Reagents and Conditions: Typical reagents used include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts for specific reactions. Solvents like dichloromethane, methanol, and water are often used depending on the reaction type.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
This compound has numerous applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis and in the development of new materials with specific properties.
Biology: : Studied for its effects on cellular processes and metabolic pathways. It may be used in probing enzyme functions or as a ligand in biochemical assays.
Medicine: : Potential applications in drug development due to its bioactive properties. It may act on specific molecular targets relevant to diseases.
Industry: : Used in the manufacture of pharmaceuticals, agrochemicals, and possibly as a building block for complex chemical syntheses.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The precise mechanism involves binding to active sites, thereby modulating the activity of these targets. The pathways involved often include signal transduction pathways, enzyme inhibition or activation, and interactions with DNA or RNA.
Comparison with Similar Compounds
Comparing this compound with other purine derivatives:
Adenine: : Unlike adenine, which is a fundamental building block of nucleic acids, our compound has additional functional groups that confer unique reactivity and applications.
Theophylline: : While theophylline is used primarily as a bronchodilator, our compound's methoxyethyl and methylpropyl groups might offer different pharmacological profiles and uses.
Caffeine: : Both are purine derivatives, but caffeine is widely consumed as a stimulant. The added complexity of our compound could lead to more specialized uses.
Similar Compounds
6-methylpurine
2,6-dioxopurine
8-methyladenine
This detailed analysis showcases the versatility and scientific importance of 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid across various domains
Properties
IUPAC Name |
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-9(2)8-19-13-12(14(22)17-15(19)23)18(6-7-24-3)10(16-13)4-5-11(20)21/h9H,4-8H2,1-3H3,(H,20,21)(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJHLUIRIJDHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118831 | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-29-3 | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743444-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


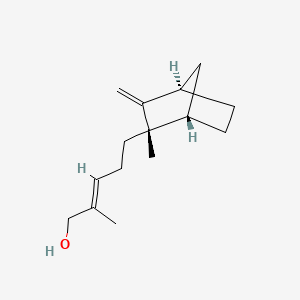
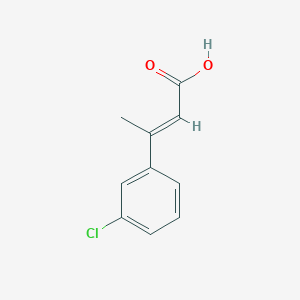
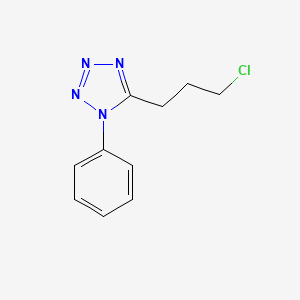
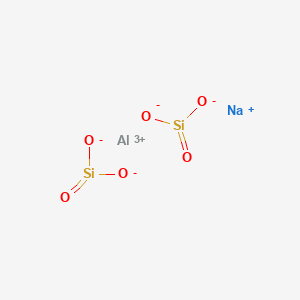
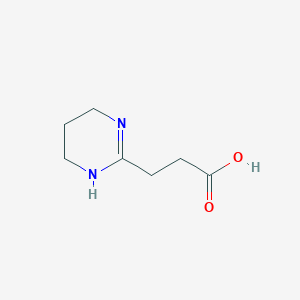
![1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429360.png)
![4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429365.png)
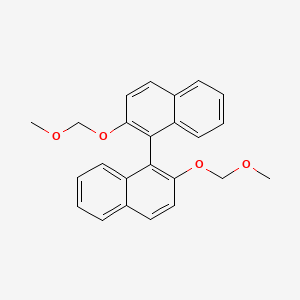
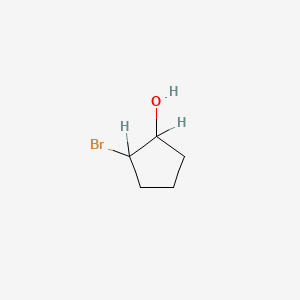
![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)
